molecular formula C25H20N2O9 B2378544 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] CAS No. 104677-73-8

4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]

Cat. No.: B2378544
CAS No.: 104677-73-8
M. Wt: 492.44
InChI Key: HLBLIQLSJOGVEI-UHFFFAOYSA-N
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Description

4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group, which is a derivative of phthalic anhydride, and is characterized by its stability and reactivity.

Scientific Research Applications

4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 3,3,4,4-Benzophenonetetracarboxylic dianhydride, indicates that it may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with nickel catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, potassium phthalimide.

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 4,4’-Carbonylbis[N-(3-ethylphenyl)phthalimide]
  • 4,4’-Carbonylbis[2-ethoxycarbonylbenzoic acid]

Comparison: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is unique due to its carboxypropyl group, which enhances its solubility and reactivity compared to similar compounds with ethyl or ethoxycarbonyl groups. This structural difference allows for more versatile applications in various fields, particularly in the synthesis of polymers and resins .

Properties

IUPAC Name

4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLIQLSJOGVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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